molecular formula C19H20F3NO4 B13911400 Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B13911400
M. Wt: 383.4 g/mol
InChI Key: LUIHYSHVSUVCOQ-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their extensive use in medicinal chemistry, particularly as calcium channel blockers. These compounds exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalysts or alternative solvents .

Chemical Reactions Analysis

Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure . The molecular targets include L-type calcium channels, which are responsible for the excitation-contraction coupling in cardiac and smooth muscle .

Properties

Molecular Formula

C19H20F3NO4

Molecular Weight

383.4 g/mol

IUPAC Name

diethyl 2-methyl-4-phenyl-6-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H20F3NO4/c1-4-26-17(24)13-11(3)23-16(19(20,21)22)15(18(25)27-5-2)14(13)12-9-7-6-8-10-12/h6-10,14,23H,4-5H2,1-3H3

InChI Key

LUIHYSHVSUVCOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C(F)(F)F)C

Origin of Product

United States

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